molecular formula C6H3Cl2KNO2 B1603082 Clopyralid-potassium CAS No. 58509-83-4

Clopyralid-potassium

Cat. No.: B1603082
CAS No.: 58509-83-4
M. Wt: 231.09 g/mol
InChI Key: BIZIQXBDRQSZQJ-UHFFFAOYSA-N
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Description

Clopyralid-potassium is a selective herbicide used to control weeds . Its molecular formula is C6H2Cl2KNO2 . It is also known by other names such as 2-Pyridinecarboxylic acid, 3,6-dichloro-, potassium salt .


Synthesis Analysis

In 2021, Yang et al. obtained 3-chloro-6-pyrazolyl-2-picolinic acids and their ester derivatives by modifying clopyralid using substituted pyrazole rings .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C6H2Cl2KNO2 . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

This compound is moderately persistent in the environment and, based on its physico-chemical properties, it has a high potential to leach to groundwater . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

  • Weed Control Efficacy :

    • Clopyralid-potassium, as one of the formulations of clopyralid, is effective in controlling weeds such as Cirsium arvense and Polygonum convolvulus. Various formulations, including potassium salt, were tested for their phytotoxic effects, indicating its significance in agricultural applications (Kloppenburg & Hall, 1990).
  • Environmental Impact Studies :

    • Investigations into the environmental impact of clopyralid include its leaching characteristics and herbicidal activity. For example, studies on the solubility, soil adsorption, surface activity, and leaching characteristics of herbicidal ionic liquids (HILs) based on clopyralid highlight its environmental implications (Zhu et al., 2015).
    • Additionally, research on the photodegradation of clopyralid in TiO2 suspensions provides insights into its degradation pathways and intermediates, which is vital for understanding its environmental persistence and impact (Šojić et al., 2009).
  • Analysis in Agricultural Contexts :

    • Clopyralid's presence and effects in soil are another research focus. For instance, studies on its analysis in cultivated soils inform about its behavior and impact in agricultural environments (Schütz et al., 1996).
    • Research on the phytotoxicity, absorption, and translocation of clopyralid formulations in plants like honey mesquite offers valuable information for its application in weed management in specific ecosystems (Bovey et al., 1989).
  • Ecological Risk Assessments :

    • Studies assessing the acute and chronic effects of clopyralid on organisms like rainbow trout provide crucial data for ecological risk assessments, ensuring safe usage in environments where aquatic species are present (Fairchild et al., 2009).
  • Chemical Analysis and Detection :

    • The development of sensitive methods for detecting clopyralid in environments like drinking water showcases the importance of monitoring and managing its presence in various ecosystems (Gu et al., 2012).

Mechanism of Action

Clopyralid, the active ingredient in Clopyralid-potassium, affects plants in a dose-dependent manner. A low concentration of clopyralid enhances growth by inducing RNA, DNA, and protein synthesis leading to unregulated cell division and disordered growth, and eventually degradation of the vascular tissue .

Safety and Hazards

Clopyralid-potassium tends to be low to moderately toxic to fauna and flora . It has a low mammalian toxicity as a skin, eye, and respiratory irritant . It’s important to avoid inhalation of dusts, avoid substance contact, and ensure adequate ventilation .

Properties

CAS No.

58509-83-4

Molecular Formula

C6H3Cl2KNO2

Molecular Weight

231.09 g/mol

IUPAC Name

potassium;3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C6H3Cl2NO2.K/c7-3-1-2-4(8)9-5(3)6(10)11;/h1-2H,(H,10,11);

InChI Key

BIZIQXBDRQSZQJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)C(=O)[O-])Cl.[K+]

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl.[K]

58509-83-4

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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